![molecular formula C18H21N3O2S B2540987 1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine CAS No. 771515-25-4](/img/structure/B2540987.png)
1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MPMP and belongs to the class of piperazine derivatives.
Wirkmechanismus
The mechanism of action of MPMP is not fully understood. However, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. MPMP has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation.
Biochemical and Physiological Effects:
MPMP has been found to have several biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. MPMP has also been found to decrease inflammation by inhibiting the activity of COX-2. In addition, MPMP has been found to have anti-cancer properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
MPMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and can be used at low concentrations. However, MPMP has some limitations for lab experiments. It has a short half-life and can rapidly degrade in biological systems. This can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of MPMP. One direction is to further investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Another direction is to study its anti-inflammatory and anti-cancer properties and its potential use as a drug candidate for the treatment of cancer and inflammatory diseases. Additionally, the development of more stable analogs of MPMP could help overcome its limitations for lab experiments.
Synthesemethoden
The synthesis of MPMP involves the reaction of 1-(4-Methoxyphenyl)piperazine with 2-(methylsulfanyl)pyridine-3-carboxylic acid. This reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure MPMP.
Wissenschaftliche Forschungsanwendungen
MPMP has been studied for its potential applications in scientific research. It has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MPMP has also been studied for its anti-inflammatory and anti-cancer properties. It can be used as a potential drug candidate for the treatment of cancer and inflammatory diseases.
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-23-15-7-5-14(6-8-15)20-10-12-21(13-11-20)18(22)16-4-3-9-19-17(16)24-2/h3-9H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSYOXXSVXZZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2540904.png)

![4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2540906.png)
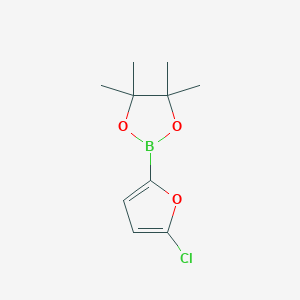

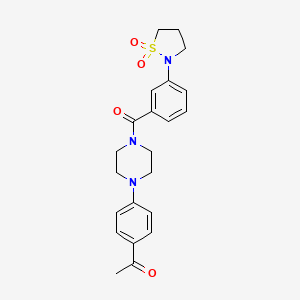
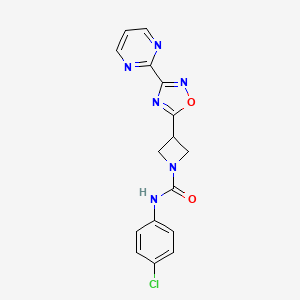

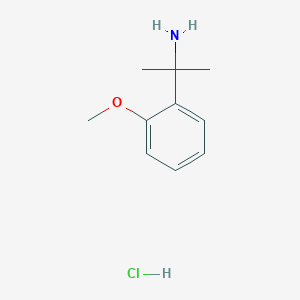
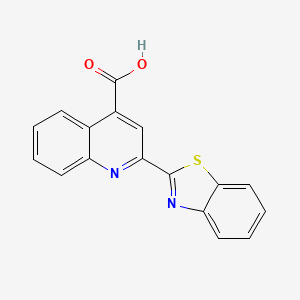
![4-[4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2540920.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2540921.png)
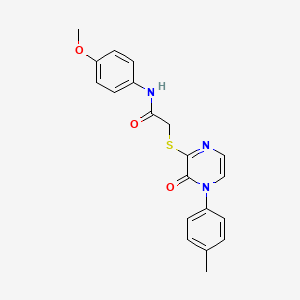
![[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2540927.png)